2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets such as dna and topoisomerase ii .
Mode of Action
Thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, leading to dna double-strand breaks .
Biochemical Pathways
The interaction with topoisomerase ii suggests that it may affect dna replication and transcription processes .
Result of Action
The interaction with topoisomerase ii and the resulting dna double-strand breaks suggest that it may lead to cell cycle arrest and ultimately, cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride typically involves the reaction of thiazole derivatives with amino acids under specific conditions. One common method involves the use of thiazole-5-carboxylic acid, which is reacted with an appropriate amino acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as triethylamine in dichloromethane.
Major Products Formed
Oxidation: Formation of thiazole-5-carboxylic acid derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: Similar structure but lacks the hydrochloride group.
2-Amino-3-(pyridin-2-yl)propanoic acid: Contains a pyridine ring instead of a thiazole ring.
L-4-thiazolylalanine: Another thiazole-containing amino acid derivative.
Uniqueness
2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
2-amino-3-(1,3-thiazol-5-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c7-5(6(9)10)1-4-2-8-3-11-4;/h2-3,5H,1,7H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTRJRFKLLPZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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